2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with phenoxyethyl and trimethoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzamide core reacts with 2-phenoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxylation: The final step involves the methoxylation of the intermediate compound using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.
Scientific Research Applications
2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4-dimethoxyphenyl)benzamide
- 2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,5-dimethoxyphenyl)benzamide
- 2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-{[(2-Phenoxyethyl)carbamoyl]methoxy}-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both phenoxyethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H28N2O7 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(2-phenoxyethylamino)ethoxy]-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C26H28N2O7/c1-31-22-15-18(16-23(32-2)25(22)33-3)28-26(30)20-11-7-8-12-21(20)35-17-24(29)27-13-14-34-19-9-5-4-6-10-19/h4-12,15-16H,13-14,17H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
GBLRAHIOBXRRCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2OCC(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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